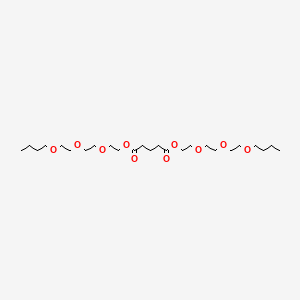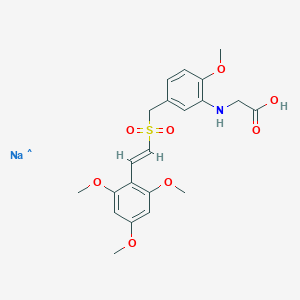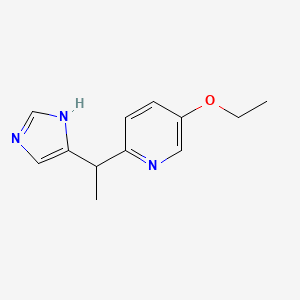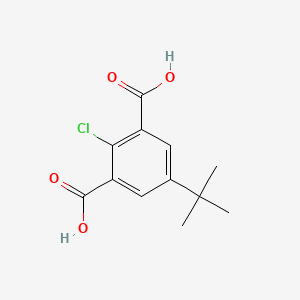
5-(tert-Butyl)-2-chloroisophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(tert-Butyl)-2-chloroisophthalic acid is an organic compound with the molecular formula C12H13ClO4 It is a derivative of isophthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a tert-butyl group and another by a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2-chloroisophthalic acid typically involves the chlorination of 5-(tert-butyl)isophthalic acid. The process can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired position on the benzene ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions: 5-(tert-Butyl)-2-chloroisophthalic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or oxidized to form more complex derivatives.
Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Esterification: Acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Major Products Formed:
Substitution Reactions: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Oxidation and Reduction Reactions: Products include alcohols, aldehydes, or ketones.
Esterification: Ester derivatives of this compound.
Aplicaciones Científicas De Investigación
5-(tert-Butyl)-2-chloroisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(tert-Butyl)-2-chloroisophthalic acid depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The tert-butyl and chloro substituents can influence the compound’s binding affinity and specificity towards molecular targets, thereby modulating biological pathways.
Comparación Con Compuestos Similares
5-(tert-Butyl)isophthalic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
2-Chloroisophthalic acid: Lacks the tert-butyl group, affecting its steric and electronic properties.
Isophthalic acid: The parent compound without any substituents, used as a precursor in the synthesis of various derivatives.
Uniqueness: 5-(tert-Butyl)-2-chloroisophthalic acid is unique due to the presence of both tert-butyl and chloro substituents, which impart distinct steric and electronic effects. These effects can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H13ClO4 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
5-tert-butyl-2-chlorobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C12H13ClO4/c1-12(2,3)6-4-7(10(14)15)9(13)8(5-6)11(16)17/h4-5H,1-3H3,(H,14,15)(H,16,17) |
Clave InChI |
GFEBFZUYCDCVNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C(=C1)C(=O)O)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


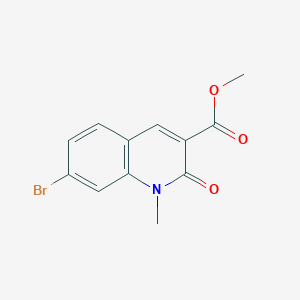
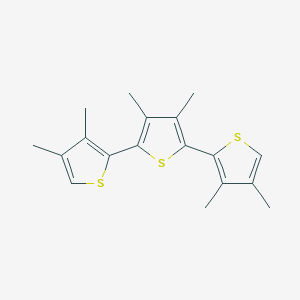

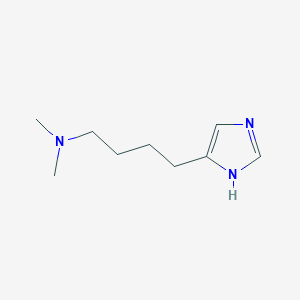
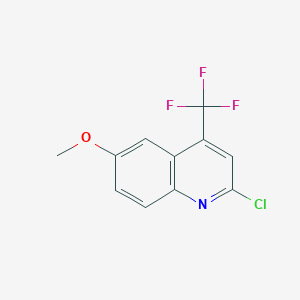
![N-(4'-Cyano[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B15198601.png)

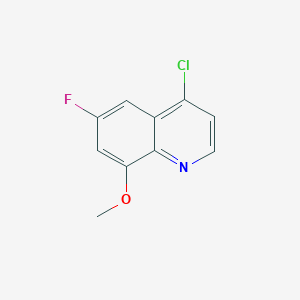
![1,1'-[(1S)-2,2',3,3'-Tetrahydro-3,3,3',3',5,5'-hexamethyl-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[1,1-diphenylphosphine]](/img/structure/B15198619.png)
